Difenzoquat

Descripción

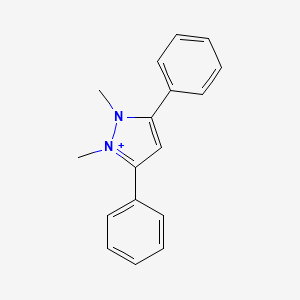

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dimethyl-3,5-diphenylpyrazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGPXIPGGRQBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043965 | |

| Record name | Difenzoquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49866-87-7 | |

| Record name | Difenzoquat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49866-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenzoquat [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049866877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenzoquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENZOQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54NE792QN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Herbicidal Activity

Current Understanding and Proposed Modes of Action

Current research indicates that difenzoquat's herbicidal effects stem from a disruption of fundamental cellular processes. While a single definitive mode of action remains elusive, several pathways are implicated:

Cellular Membrane Disruption and Integrity

This compound is understood to cause rapid destruction of plant cell membranes, leading to leakage of cellular contents epa.govpurdue.eduherts.ac.uk. Studies suggest that this compound can induce significant electrolyte leakage from plant leaf tissue, a marker of compromised membrane integrity nih.gov. This disruption is proposed to be related to a weak paraquat-like activity, potentially involving the formation of reactive oxygen species (ROS) that damage membrane lipids through peroxidation cambridge.orgresearchgate.netmhmedical.comnih.gov. Specifically, this compound has been observed to cause swelling of chloroplasts with subsequent disorganization of the thylakoid system, indicative of cellular damage researchgate.net. Unlike paraquat (B189505), this compound has shown the ability to induce electrolyte leakage in both light and dark conditions, suggesting a mechanism that may not solely rely on light-activated ROS production nih.gov.

Impact on Nucleic Acid Synthesis Pathways

There is evidence suggesting that this compound may interfere with nucleic acid synthesis pathways. One proposed mechanism is the inhibition of DNA synthesis. Studies have indicated that differential responses in DNA synthesis may contribute to varietal susceptibility in wheat usda.gov. While the precise mechanism by which this compound affects DNA or RNA synthesis is not fully detailed in the provided literature, the general disruption of cellular processes could indirectly impact these vital pathways lsuagcenter.comuowasit.edu.iquobabylon.edu.iqsigmaaldrich.comlibretexts.org.

Interference with Energy Metabolism (ATP Production and Photosynthesis)

This compound has been shown to interfere with energy metabolism, specifically impacting ATP production and photosynthesis. At concentrations of 0.5 mM and 1 mM, this compound caused a slight but statistically significant inhibition of photophosphorylation cambridge.orgresearchgate.net. Experiments assaying coupled electron transport indicated that this inhibition occurred through energy-transfer inhibition rather than uncoupling cambridge.orgresearchgate.net. Furthermore, this compound has been observed to act as a weak autooxidizing electron acceptor in photosynthetic electron transport, which could contribute to leaf chlorosis and necrosis cambridge.org. In isolated mitochondria, this compound inhibited state 3 respiration rates, suggesting an impact on cellular respiration cambridge.orgresearchgate.net.

Modulation of Ion Transport Processes (e.g., Potassium Uptake)

The modulation of ion transport processes is another proposed mechanism for this compound's herbicidal action. It has been suggested that this compound may affect potassium absorption lsuagcenter.com. While specific details on the interaction with ion channels or transporters are limited, disruption of ion homeostasis can lead to cellular dysfunction and contribute to phytotoxicity.

Comparative Mechanistic Studies with Structurally Related Herbicides (e.g., Bipyridyliums)

This compound is often compared to bipyridylium herbicides like paraquat due to similar biological activity epa.gov. Both this compound and paraquat are known to cause rapid destruction of cell membranes purdue.eduherts.ac.uk. However, there are distinctions in their mechanisms of contact activity. For instance, paraquat's membrane-disrupting activity is primarily light-dependent, involving the generation of ROS, whereas this compound has been shown to induce electrolyte leakage in both light and dark conditions nih.gov. Additionally, paraquat significantly decreases chlorophyll (B73375) levels, while this compound does not under similar light conditions nih.gov. While both herbicides can inhibit DNA synthesis, the differential response observed between resistant and susceptible wheat cultivars suggests that this may be a more significant factor in this compound resistance nih.govusda.gov. This compound's ability to inhibit photophosphorylation via energy-transfer inhibition, rather than uncoupling, also distinguishes it from some other herbicides cambridge.orgresearchgate.net.

Plant Physiological and Biochemical Responses to Difenzoquat

Absorption and Translocation Dynamics in Plant Systems

The efficacy of a foliar-applied herbicide like difenzoquat is fundamentally dependent on its ability to be absorbed by the plant and moved to its site of action.

The absorption of this compound through the leaves is a critical first step in its herbicidal action. Research has shown that foliar penetration of this compound can be rapid and substantial. In studies involving wild oat (Avena fatua L.) and barley (Hordeum vulgare L. 'Conquest'), the presence of a surfactant significantly enhanced uptake, with 93% and 84% of the applied dose being absorbed by the leaves of wild oat and barley, respectively, over a 72-hour period. cambridge.org This absorption occurs at a nearly constant rate during this timeframe. cambridge.org

Several factors influence the efficiency of foliar uptake:

Surfactants: The addition of surfactants at concentrations from 0.01% to 0.3% greatly improves the penetration of this compound into wild oat leaves. cambridge.org Different types of surfactants, such as aliphatic alcohol and nonylphenol surfactants, can enhance uptake, with their effectiveness sometimes varying based on their ethylene (B1197577) oxide content. researchgate.net

Environmental Conditions: High relative humidity is a key factor that enhances the penetration of the herbicide. cambridge.org Temperature also plays a significant role, with an increase from 10°C to 30°C leading to a large increase in penetration. cambridge.org

Formulation Partners: The commercial formulations of other herbicides, such as bromoxynil (B128292) + MCPA, 2,4-D ester, and barban, have been shown to markedly increase the penetration of this compound into wild oat. cambridge.org However, an amine formulation of 2,4-D had no such effect. cambridge.org

The primary pathways for foliar uptake are through the leaf cuticle and stomata. ontario.ca The cuticle, a waxy layer covering the leaf, is generally a barrier, but aqueous pores within it can allow for the passage of dissolved substances like this compound. ontario.ca Stomata, the small pores on the leaf surface for gas exchange, also serve as an entry point, primarily through diffusion on the surface of the pores rather than mass flow. ontario.ca

Table 1: Factors Influencing Foliar Uptake of this compound in Wild Oat

| Factor | Condition | Effect on Penetration | Citation |

|---|---|---|---|

| Surfactant | 0.01% to 0.3% | Greatly enhanced | cambridge.org |

| Relative Humidity | High | Greatly enhanced | cambridge.org |

| Temperature | Increase from 10°C to 30°C | Large increase | cambridge.org |

| Tank-Mix Partner | Bromoxynil + MCPA | Markedly increased | cambridge.org |

| Tank-Mix Partner | 2,4-D ester | Markedly increased | cambridge.org |

| Tank-Mix Partner | Barban | Markedly increased | cambridge.org |

| Tank-Mix Partner | 2,4-D amine | No effect | cambridge.org |

Once absorbed, this compound is translocated within the plant's vascular systems. The primary direction of movement for foliarly-applied this compound is acropetal, meaning it moves upwards from the point of application towards the shoot tips and younger leaves within the xylem. cambridge.org While this upward movement is predominant, a significant portion of the absorbed this compound tends to accumulate in the treated area and the few centimeters directly above it. cambridge.org

There is also evidence of some basipetal movement, which is the downward transport through the phloem towards the roots and other metabolic sinks. cambridge.orgcanna-uk.com Studies have detected radiolabeled this compound in the roots of treated plants 24 hours after application. cambridge.org When taken up by the roots, this compound is rapidly absorbed, but its subsequent upward movement is slight, with most of the compound being retained in the roots. cambridge.org

The selective action of this compound, which effectively controls wild oat while barley and wheat exhibit tolerance, does not appear to be due to differences in its translocation. cambridge.org Studies comparing the movement of this compound in susceptible wild oat and tolerant barley have found no significant differences in the patterns or extent of translocation that could account for the observed selectivity. cambridge.org This suggests that the basis for tolerance lies in other physiological or biochemical mechanisms at the cellular level rather than differential transport within the plant.

In-Planta Biotransformation and Metabolic Fate

The fate of this compound within the plant, including whether it is broken down and how long it persists, is a key aspect of its herbicidal profile.

Metabolism studies are crucial for determining the persistence of a herbicide and the nature of its residues in plant tissues. epa.gov In the case of this compound, research indicates that it is not extensively metabolized by plants. epa.govepa.gov Chromatographic analysis of extracts from wild oat, barley, and wheat treated with radiolabeled this compound showed no evidence of metabolism up to 15 days after treatment. cambridge.org The terminal residue of concern in plants is the parent this compound compound itself. epa.govepa.gov

The persistence of this compound residues has been evaluated in various crop matrices. Storage stability data show that this compound residues are stable for up to 24 months in frozen wheat grain and straw. epa.gov This lack of significant metabolism is a key characteristic of this compound's behavior in plants. cambridge.org

Table 2: this compound Metabolism and Residue in Cereal Crops

| Plant Species | Evidence of Metabolism | Primary Residue | Persistence | Citation |

|---|---|---|---|---|

| Wild Oat | No evidence up to 15 days | This compound | Stable | cambridge.org |

| Barley | No evidence up to 15 days | This compound | Stable | cambridge.orgepa.gov |

| Wheat | No evidence up to 15 days | This compound | Stable for up to 24 months in frozen grain and straw | cambridge.orgepa.gov |

Plant metabolism of foreign compounds (xenobiotics) like herbicides typically occurs in phases, often leading to the formation of more water-soluble conjugates with endogenous molecules like sugars or amino acids. ucanr.edumdpi.com These reactions, which include oxidation, hydrolysis, and conjugation, generally serve to detoxify the compound. ucanr.edu

However, as previously noted, this compound appears to be an exception to this general pattern. Studies have not identified any significant metabolites or conjugates of this compound in treated plants like wild oat, barley, and wheat. cambridge.org The primary analytical finding is the parent compound, indicating that the plant's metabolic machinery does not significantly alter the this compound molecule. cambridge.orgepa.gov This lack of biotransformation means that the herbicidal activity is directly attributable to the this compound molecule itself, and its persistence in plant tissues is not mitigated by metabolic breakdown.

Impact on Plant Growth and Developmental Processes

This compound is a post-emergence herbicide that exerts a significant and rapid impact on the growth and development of susceptible plants. alberta.ca Following its application, plant growth ceases almost immediately. alberta.calsuagcenter.com The primary mode of action involves the rapid destruction of cell membranes. epa.gov It is absorbed by the foliage and translocated within the plant to its areas of activity. alberta.ca The compound is classified as a seedling growth inhibitor, affecting both developing shoots and roots. Its herbicidal action is most pronounced at the growing points of the plant. alberta.ca Research has shown that this compound can cause a significant and persistent reduction in the length of plant shoots. byjus.com

A primary mechanism through which this compound arrests plant growth is by inhibiting cell division. This action disrupts the formation of new tissues, which is fundamental for both root and shoot growth. alberta.ca The herbicide is known to interfere with nucleic acid biosynthesis. alberta.calsuagcenter.com Specifically, proposed mechanisms include the inhibition of phosphorous incorporation into both phospholipids (B1166683) and Deoxyribonucleic acid (DNA). lsuagcenter.com Since DNA replication is a prerequisite for mitosis, this interference effectively halts the cell cycle and prevents the creation of new cells. The impact on cell division and elongation manifests as twisted and malformed seedlings in affected plants. alberta.ca

The phytotoxic effects of this compound become visually apparent within three to seven days of application. alberta.calsuagcenter.com Initial injury symptoms often include a limp, water-soaked appearance of the leaves. The first distinct sign of damage is the development of chlorosis (yellowing) specifically in the meristematic regions, or growing points. alberta.calsuagcenter.com This is followed by the spread of general foliar chlorosis across the leaves. alberta.ca

Chlorosis occurs due to the degradation of chlorophyll (B73375) or the interruption of its synthesis. byjus.com In the case of this compound, this may be linked to its activity as a weak autooxidizing electron acceptor in photosynthetic electron transport, a characteristic similar to bipyridylium compounds. cambridge.org This interference can lead to the eventual bleaching of the plant tissue.

Following the chlorotic phase, the plant tissue begins to die, a process known as necrosis. alberta.calsuagcenter.com Necrosis, or cell death, is irreversible and manifests as the browning and drying of the affected tissues. byjus.com The progression from chlorosis to necrosis culminates in the death of the plant. alberta.ca

Table 1: Summary of Macroscopic Injury Symptoms Induced by this compound

| Symptom | Description | Onset | Progression |

|---|---|---|---|

| Growth Cessation | Plant growth stops almost immediately after application. | Immediate | Persistent |

| Water-Soaked Appearance | Leaves initially appear limp and saturated. | Early (within days) | Precedes chlorosis |

| Chlorosis | Yellowing of plant tissue due to chlorophyll loss. | 3-7 days | Begins at growing points, then becomes general. |

| Necrosis | Browning and death of plant tissue. | Follows chlorosis | Spreads from chlorotic areas, leading to plant death. |

Advanced Omics Approaches to Plant Response

The application of advanced omics technologies provides a deeper understanding of the molecular cascades initiated by herbicide stress. While comprehensive omics studies specifically targeting this compound are not extensively documented in publicly available research, the known physiological effects of the herbicide allow for informed hypotheses on the expected changes at the proteomic, metabolomic, and transcriptomic levels.

Specific proteomic analyses detailing the global protein response to this compound are limited. However, based on its known mechanisms, several protein families would likely show altered abundance. This compound is known to inhibit photosynthesis and ATP production and cause rapid cell membrane destruction. alberta.calsuagcenter.com Therefore, proteomic studies would be expected to reveal the downregulation of proteins central to photosynthesis, such as components of the photosystems and key enzymes like RuBisCO. nih.gov Conversely, an upregulation of stress-response proteins would be anticipated. This includes antioxidant enzymes to combat oxidative stress resulting from membrane damage, and heat shock proteins (HSPs) that act as molecular chaperones to protect and repair other proteins. mdpi.com Proteins involved in metabolic pathways that generate energy, such as glycolysis, might also be affected as the plant attempts to compensate for the inhibition of ATP production. nih.gov

Metabolomic studies provide a snapshot of the small molecules within a plant, revealing the end products of gene expression and protein activity. nih.gov Plant and livestock metabolism studies have indicated that this compound itself is not extensively metabolized. epa.gov However, its application is expected to cause significant shifts in the plant's endogenous metabolome. The inhibition of photosynthesis would lead to a decrease in primary metabolites like sugars. The disruption of ATP production and nucleic acid synthesis would impact energy-related metabolites and the availability of precursors for various pathways. lsuagcenter.com In response to the induced stress, an accumulation of secondary metabolites, such as phenolics and flavonoids, which often have antioxidant properties, would be expected. mdpi.com Alterations in the profiles of amino acids, which are precursors for many defense compounds and are central to stress response, are also likely. nih.gov

Analysis of gene expression provides insight into how plants perceive and respond to stress at the transcriptional level. While large-scale transcriptomic studies on this compound are scarce, the genetic basis for tolerance in certain crops, such as wheat, points to the importance of specific genes. alberta.ca Exposure to this compound would likely trigger a significant reprogramming of gene expression. nih.gov It is hypothesized that genes involved in stress-signaling pathways would be rapidly induced. Furthermore, a key response to herbicide stress involves the upregulation of detoxification genes, such as those encoding glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, which help neutralize harmful compounds. nih.gov Given that this compound inhibits DNA synthesis, an upregulation of genes involved in DNA repair mechanisms might also occur as the plant attempts to mitigate the damage. lsuagcenter.com Conversely, genes related to growth and photosynthesis would likely be downregulated, consistent with the observed physiological effects. alberta.ca

Table 2: Summary of Known and Expected "Omics" Responses to this compound

| Omics Field | Known Findings | Expected Changes |

|---|---|---|

| Proteomics | Research is limited. | Downregulation of photosynthesis-related proteins (e.g., RuBisCO). Upregulation of stress-response proteins (e.g., antioxidant enzymes, HSPs). |

| Metabolomics | This compound is not extensively metabolized in plants. epa.gov | Decrease in primary metabolites (sugars). Changes in energy-related metabolites. Accumulation of stress-related secondary metabolites (e.g., flavonoids, phenolics) and amino acids. |

| Genomics/Transcriptomics | Genetic basis for tolerance is known in some species. alberta.ca | Upregulation of genes for stress signaling, detoxification (GSTs, P450s), and DNA repair. Downregulation of genes related to photosynthesis and growth. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Adenosine triphosphate (ATP) |

| Calcium |

| Chlorophyll |

| Copper |

| Deoxyribonucleic acid (DNA) |

| This compound |

| Iron |

| Magnesium |

| Manganese |

| Nitrogen |

| Phospholipids |

Herbicide Resistance in Target Weed Populations

Documented Cases and Geographic Distribution of Difenzoquat Resistance

Resistance to this compound in wild oat populations has been documented primarily in North America, particularly in the Canadian Prairies and parts of the United States. erudit.orguwa.edu.auusask.ca The first cases of resistance were often identified following farmer complaints of poor herbicide performance. cambridge.org

Canada: In the early 1990s, wild oat populations resistant to triallate (B1683234) were discovered in Alberta, and these populations were also found to be highly resistant to this compound. cambridge.orgcdnsciencepub.com Subsequent surveys across the Canadian Prairies have confirmed the presence of this compound-resistant wild oat. uwa.edu.aucambridge.org For instance, a 2012 to 2017 survey identified Group 8 (triallate, this compound) resistant wild oat in 8% of the fields surveyed. cambridge.org In a 1996 survey in Saskatchewan, 15 out of 26 growers who suspected herbicide resistance in wild oat specified resistance to Group 8 herbicides, which include this compound. usask.ca

United States: this compound-resistant wild oat populations have also been reported in Montana. bayer.usoup.com These populations often exhibit cross-resistance to the herbicide triallate. oup.com Studies on wild oat collections from the Red River Valley of Minnesota and North Dakota, comparing samples from 1964 and 2000, showed a significant increase in the frequency of resistance to this compound, from 27% to 58%. researchgate.net

It is important to note that many documented cases of this compound resistance are linked to a history of triallate use, with populations developing cross-resistance to this compound even in fields where it was rarely or never applied. cambridge.orgoup.com

Table 1: Documented Cases of this compound Resistance in Wild Oat (Avena fatua)

| Location | Year of Report/Survey | Key Findings |

| Alberta, Canada | 1990 | 15 wild oat populations resistant to triallate were also highly resistant to this compound. cambridge.org |

| Canadian Prairies | 1996 | 15 of 26 growers suspecting resistance specified Group 8 (triallate, this compound) herbicides. usask.ca |

| Montana, USA | 1996 | Wild oat populations showed 6- to 20-fold more tolerance to triallate and were cross-resistant to this compound. oup.com |

| Red River Valley, USA | 2003 | Frequency of this compound resistance increased from 27% (1964) to 58% (2000). researchgate.net |

| Canadian Prairies | 2012-2017 | 8% of surveyed fields contained wild oat populations resistant to Group 8 herbicides (triallate, this compound). cambridge.org |

Elucidation of Resistance Mechanisms

The mechanisms by which wild oat populations develop resistance to this compound are complex and can be broadly categorized into non-target-site resistance (NTSR) and target-site resistance (TSR). nih.govnih.gov NTSR mechanisms prevent the herbicide from reaching its target site in a lethal concentration, while TSR involves modifications to the herbicide's target site, reducing its binding affinity. nih.govgrowiwm.orgunl.edu

Non-Target-Site Resistance (NTSR) Mechanisms

NTSR is a significant factor in this compound resistance and often confers cross-resistance to other herbicides with different modes of action. uwa.edu.aunih.govmdpi.com

One proposed mechanism of NTSR to this compound involves the binding and sequestration of the herbicide within the plant's cell wall. uwa.edu.aubioone.org This process effectively reduces the amount of active herbicide that can reach its target within the cell. Research suggests that in resistant Avena fatua cells, a significant amount of this compound binds to the cell wall material. researchgate.net This bound fraction exchanges very slowly with the external medium, effectively trapping the herbicide. researchgate.net While the cell wall acts as a barrier, the exact mechanism by which this compound penetrates the cell wall upon entry but becomes bound on its way out is still under investigation. researchgate.netfrontiersin.orgnih.gov

Enhanced metabolism of herbicides by enzymes such as cytochrome P450 monooxygenases (P450s) is a common NTSR mechanism. plos.orgmdpi.comnih.gov These enzymes can detoxify herbicides by modifying their chemical structure, rendering them less toxic to the plant. frontiersin.orgfrontiersin.org While enhanced metabolism is a known resistance mechanism for many herbicides in various weed species, its specific role in this compound detoxification is part of a broader metabolic response. nih.govfrontiersin.orgcore.ac.uk In some cases, resistance to ACCase and ALS inhibitors in wild oat is due to enhanced metabolism by P450s, which can contribute to multiple herbicide resistance patterns that may include this compound. cdnsciencepub.com

Alterations in endogenous hormone levels, particularly gibberellins, have been implicated in resistance to herbicides, including the cross-resistance observed between triallate and this compound. uwa.edu.aucdnsciencepub.com One hypothesis suggests that resistant wild oat plants have increased levels of endogenous gibberellins. cdnsciencepub.combioone.org These elevated hormone levels could lead to faster germination and accelerated shoot growth, allowing the seedlings to "outgrow" the toxic effects of the herbicide before it can cause lethal damage. uwa.edu.aubioone.orgcdnsciencepub.com This rapid growth may prevent the herbicide from reaching its target site in sufficient concentrations to be effective. bioone.org Endogenous hormones play a crucial role in regulating plant growth and development, and their modulation can be a plant's response to stress, including herbicide application. semanticscholar.orgnih.govmdpi.commdpi.com

Target-Site Resistance Mechanisms

Target-site resistance (TSR) occurs when a mutation in the gene encoding the herbicide's target protein prevents the herbicide from binding effectively. nih.govgrowiwm.orgunl.edu This is a common resistance mechanism for many herbicides. unl.edujircas.go.jp However, the specific target site of this compound and the prevalence of TSR mechanisms for this herbicide are not as well-defined as for other herbicide groups. nih.govbioone.org While TSR is a primary mechanism for resistance to ACCase and ALS inhibitors in wild oat, the investigation into specific target-site mutations conferring resistance to this compound is less conclusive. bioone.orgcdnsciencepub.com Research has shown that this compound's mode of action has both contact and systemic growth-inhibition activities, but the precise molecular target and the role of target-site mutations in resistance remain areas of ongoing investigation. nih.gov

Differential DNA Synthesis Sensitivity

Initial investigations into the mechanism of action for this compound explored whether resistance in weeds was linked to differences in the inhibition of DNA synthesis. The theory was that susceptible plants would show a greater reduction in DNA synthesis when exposed to the herbicide compared to resistant plants.

However, research on this compound has shown that this is not the primary mechanism of resistance. Studies were conducted to compare the effect of this compound on DNA synthesis in both resistant and susceptible biotypes of wild oat (Avena fatua). The results indicated that the inhibition of DNA synthesis was not significantly different between the susceptible and resistant wild oat biotypes. nih.gov While this compound did inhibit DNA synthesis to a greater extent in a susceptible wheat cultivar compared to a tolerant one, this did not hold true for the target weed, wild oat. nih.gov This suggests that differential sensitivity of DNA synthesis is not the mechanism conferring resistance in Avena fatua. nih.gov Further research has also indicated that this compound does not appear to induce unscheduled DNA synthesis. epa.gov

Genetic Basis and Heritability of this compound Resistance

The genetic foundation of this compound resistance is complex and appears to be quantitatively inherited. researchgate.net This means that multiple genes are likely involved in conferring the resistance trait.

Much of the understanding of this compound resistance genetics is linked to its strong cross-resistance with the herbicide triallate. oup.comoup.com In wild oat (Avena fatua), resistance to triallate has been determined to be a recessive trait controlled by two independently segregating genes, designated TRR1 and TRR2. oup.comoup.com Because populations resistant to triallate are consistently cross-resistant to this compound, even in areas with no history of this compound application, it is suggested that the genetic mechanisms may be linked. oup.comoup.com However, research to determine the precise genetic basis of this compound resistance and its exact cosegregation with triallate resistance is ongoing. oup.comoup.com Some studies using quantitative trait loci (QTL) analysis did not identify significant QTLs specifically for this compound resistance in A. fatua. montana.edu

In wheat, which is a crop where this compound is used, studies on tolerance (the crop's inherent ability to withstand the herbicide) have identified specific genetic modifiers. Chromosomes 3B and 5D from a resistant wheat variety were found to reduce the damage caused by the herbicide. cambridge.org This indicates that in plants, the response to this compound is influenced by specific genetic loci.

Patterns of Cross-Resistance and Multiple Resistance

This compound resistance is frequently observed as part of broader patterns of herbicide resistance, including cross-resistance and multiple resistance.

Cross-resistance , where a weed is resistant to multiple herbicides from the same or different chemical families due to a single resistance mechanism, is well-documented for this compound. montana.edupnwhandbooks.org The most notable example is the reciprocal cross-resistance between this compound and triallate in wild oat (Avena fatua). oup.commontana.edumsuextension.orgpressbooks.pubcambridge.org Wild oat populations that evolved resistance to triallate after years of use were found to also be resistant to this compound, an unrelated herbicide. oup.commontana.edumsuextension.org

Multiple resistance occurs when a weed biotype is resistant to herbicides from different mode-of-action groups, conferred by more than one resistance mechanism. montana.edumontana.edu Several wild oat populations in Montana have been identified with multiple herbicide resistance (MHR). montana.edu These MHR populations are resistant not only to this compound but also to herbicides from different mode-of-action groups, including acetolactate synthase (ALS) inhibitors (imazamethabenz, flucarbazone) and an acetyl-CoA carboxylase (ACCase) inhibitor (tralkoxydim). montana.edu Some of these populations are also resistant to paraquat (B189505) and triallate. plos.org

The table below summarizes the resistance patterns observed in specific wild oat populations from Montana.

| Population | Herbicide Resistance Profile | Resistance Type |

| MHR (Multiple Herbicide Resistant) | This compound, Imazamethabenz, Flucarbazone, Tralkoxydim, Triallate, Paraquat | Multiple Resistance |

| Triallate-Resistant | Triallate, this compound | Cross-Resistance |

Data sourced from studies on wild oat populations in Montana. montana.eduplos.org

Interestingly, not all resistance patterns are straightforward. Some studies have found that this compound can remain effective against wild oat populations that are highly resistant to other herbicides, such as certain 'fop' and 'dim' ACCase inhibitors. windows.net This highlights the complex and population-specific nature of herbicide resistance. windows.net

Ecological and Evolutionary Dynamics of Resistance Development

The evolution of this compound resistance in a weed population is governed by several ecological and evolutionary factors. The selection pressure exerted by the herbicide is a primary driver. researchgate.net However, the rate of evolution is also influenced by the weed's biology and the agricultural environment. researchgate.net

Key factors influencing the evolution of this compound resistance include:

Initial Frequency of Resistance Alleles: The development of resistance depends on the pre-existing genetic variability within a weed population. montana.edu Weeds with greater genetic diversity may develop resistance more quickly. montana.edu

Herbicide Use Patterns: The intensity and frequency of herbicide use directly impact selection pressure. researchgate.net this compound has been cited as an example where infrequent use over a limited area is unlikely to select for many resistant weeds, even if the initial mutation frequency is high. uwa.edu.au

Gene Flow: Resistance can spread through the movement of genes via pollen or seeds from resistant plants to other locations. scielo.br

Seedbank Dynamics: Weeds with long-lived seeds in the soil seedbank may evolve resistance more slowly, as susceptible seeds can continue to germinate over many years, diluting the resistant portion of the population. montana.edu

Fitness Costs: The evolution of resistance can sometimes be associated with a "fitness cost," meaning the resistant plants may be less competitive or produce fewer offspring than susceptible plants in the absence of the herbicide. montana.eduplos.org For this compound/triallate resistance, some field observations suggested that resistant plant populations declined after the use of triallate was stopped, indicating a possible fitness cost. oup.comoup.com However, controlled studies have yielded mixed results. Some research on MHR wild oat populations found that while resistant plants produced fewer tillers and seeds, there was not a consistent, overarching fitness cost that would significantly reduce their abundance if herbicide use ceased. montana.eduplos.org Another study noted that triallate/difenzoquat-resistant wild oat populations sometimes had greater shoot weight than susceptible ones, but this did not translate into a competitive advantage. plos.org

The interplay of these factors determines the rate and extent of this compound resistance evolution in the field. Predicting these dynamics is complex and requires consideration of the specific weed species, the genetic basis of resistance, and the agronomic context. cdnsciencepub.comucdavis.edu

Environmental Fate, Transport, and Transformation

Persistence and Degradation Kinetics in Environmental Compartments

Difenzoquat exhibits considerable persistence in various environmental compartments, with limited degradation observed under typical laboratory conditions.

This compound demonstrates high stability against hydrolysis across a range of environmentally relevant pH conditions. Studies conducted in sterile aqueous buffered solutions at 25°C for 28 days showed no degradation of this compound at pH 5, 7, or 9 epa.govepa.govusda.gov. This indicates that changes in water pH are unlikely to significantly alter this compound's chemical structure or promote its breakdown.

Table 1: Hydrolytic Stability of this compound

| pH Condition | Temperature (°C) | Incubation Period | Stability | Source |

| 5 | 25 | 28 days | Stable | epa.gov, epa.gov, usda.gov |

| 7 | 25 | 28 days | Stable | epa.gov, epa.gov, usda.gov |

| 9 | 25 | 28 days | Stable | epa.gov, epa.gov, usda.gov |

This compound is also resistant to photolytic degradation in both aqueous systems and on soil surfaces. Laboratory studies involving sterile aqueous solutions irradiated with a xenon arc lamp for up to 28 days showed no detectable degradation epa.govepa.gov. Similarly, studies on soil surfaces indicated stability under light exposure epa.govepa.gov. While specific half-lives for photolysis are not detailed, the available data suggest that photolysis is not a significant dissipation pathway for this compound usda.gov.

Table 2: Photolytic Degradation of this compound

| Medium | Light Source/Conditions | Incubation Period | Stability | Source |

| Aqueous Systems | Xenon arc lamp | 28 days | Stable | epa.gov, epa.gov |

| Aqueous Systems | Natural/Artificial light | Up to 65 days | Stable | epa.gov |

| Soil Surfaces | Not specified | Not specified | Stable | epa.gov, epa.gov (implied) |

Microbial degradation is not a significant route for this compound dissipation. Laboratory studies examining aerobic and anaerobic soil metabolism have shown no degradation of the parent compound epa.govepa.gov. Standard tests for aerobic soil metabolism, for instance, incubated for one year, did not result in any detected degradation epa.govepa.gov. Consequently, no specific microbial biotransformation or biodegradation pathways for this compound have been identified in soil or aquatic environments epa.govregulations.gov.

Table 3: Microbial Degradation of this compound in Soil

| Condition | Incubation Period | Stability | Source |

| Aerobic Soil | 1 year | No degradation | epa.gov, epa.gov |

| Anaerobic Soil | Not specified | No degradation | epa.gov, epa.gov |

| Soil Half-life | Not specified | Not determined (N.D.) | usda.gov |

Soil Adsorption and Mobility

This compound exhibits strong adsorption to soil particles, which significantly limits its mobility in the environment.

This compound is a cationic compound that readily binds to soil colloids through strong ionic forces ucanr.edu. Its adsorption is significantly influenced by soil organic matter and clay mineral content ucanr.edusoilsa.comresearchgate.neticm.edu.plgeoscienceworld.orgmdpi.com. Studies indicate that this compound has a high affinity for both organic matter and clay minerals, with binding coefficients to clay minerals being notably higher than those for inorganic cations geoscienceworld.org. This strong binding is considered the primary mechanism for its dissipation in laboratory settings epa.govepa.gov.

The strength of soil adsorption is quantified by the soil adsorption coefficient (Koc). This compound displays very high Koc values, indicating strong retention by soil. Reported Koc values range from approximately 23,071 to 36,231 mL/g epa.govepa.govregulations.gov. More specific measurements across different soil types reveal even higher values, such as 6.29 x 10⁵ mL/g for silt loam and 3.53 x 10⁴ mL/g for sandy clay loam usda.gov. Other reported values include 9.24 x 10⁴ mL/g for clay loam and 3.12 x 10⁴ mL/g for sandy loam usda.gov, with an average value around 5.5 x 10⁴ mL/g usda.gov. One source lists a Koc of 817,000 mL/g for this compound methyl sulfate (B86663) ucanr.edu. These exceptionally high Koc values underscore the compound's tendency to remain bound to soil particles.

Table 4: Soil Adsorption and Mobility of this compound

| Soil Type | Koc (mL/g) | Kd (mL/g) | % OM | pH | Source |

| Silt Loam | 6.29E+5 | - | 3.0 | 5.2 | usda.gov |

| Sandy Clay Loam | 3.53E+4 | - | 3.1 | 6.4 | usda.gov |

| Clay Loam | 9.24E+4 | - | 5.0 | 7.7 | usda.gov |

| Sandy Loam | 3.12E+4 | - | 1.0 | 6.9 | usda.gov |

| General Range | 23,071 – 36,231 | 124 - 685 | - | - | regulations.gov, epa.gov, epa.gov |

| This compound methyl sulfate | 817,000 | - | - | - | ucanr.edu |

Due to its strong adsorption to soil and high Koc values, this compound is considered relatively immobile in soil epa.govepa.govepa.govregulations.gov. Soil column leaching studies have consistently shown that this compound has a low potential to leach into deeper soil layers or groundwater. In experiments where soil columns were treated with this compound and subsequently leached with 20 inches of water, a significant majority of the applied radioactivity, ranging from 90.88% to 96.7%, remained within the top 3.5 inches of the soil epa.govepa.govepa.gov. Only a small fraction, between 0.47% and 2.59%, was recovered in the leachates epa.govepa.govepa.gov.

While laboratory data strongly suggest minimal leaching, it is noted that field dissipation studies have shown a decline in this compound residues over time, which contrasts with the persistence observed in laboratory degradation studies epa.govepa.govepa.gov. This discrepancy is attributed to differences in extraction methods used in laboratory versus field studies. However, based on the consistent laboratory findings of strong adsorption and minimal movement in leaching studies, the potential for this compound to contaminate groundwater is considered low epa.govepa.gov. The high water solubility of this compound is counteracted by its strong binding to soil, preventing significant downward movement with percolating water lsuagcenter.com.

Table 5: Leaching Potential of this compound in Soil Columns

| Soil Type | Water Applied (inches) | Depth of Soil Sample (inches) | % Applied Radioactivity Remaining in Top Layer | % Recovered in Leachate | Source |

| Sand | 20 | 3.5 | 90.88 | 0.47-2.59 | epa.gov, epa.gov, epa.gov |

| Sandy Loam | 20 | 3.5 | 96.7 | 0.47-2.59 | epa.gov, epa.gov, epa.gov |

| Silt Loam | 20 | 3.5 | 90.88 (implied for silt loam too) | 0.47-2.59 | epa.gov, epa.gov, epa.gov |

Compound List:

this compound

Ecological Interactions and Non Target Plant Effects

Impact on Non-Target Terrestrial Plant Species

The use of Difenzoquat carries inherent risks to terrestrial plant species that are not its intended target. These risks are amplified by its application methods and its chemical properties.

This compound's efficacy as a herbicide means it can cause phytotoxicity in susceptible non-target plants. Studies have indicated that while this compound is selective for wild oats, its application, particularly when drifting off-target, can affect other plant species. Research on cereal crop tolerance has shown differential responses among cultivars, suggesting that some crop varieties may be more susceptible to injury than others, especially when exposed to higher application rates or drift. For instance, durum wheat cultivars have demonstrated varying tolerance levels to wild oat herbicides, including this compound, when applied at elevated rates usda.govcabidigitallibrary.org. Phytotoxicity observed in wheat following spraying has, in some instances, led to reduced plant performance and lower yields compared to untreated controls, though these effects were not always statistically significant cabidigitallibrary.org. The potential for off-field movement via spray drift necessitates an understanding of how adjacent plant communities might respond to such exposures regulations.govresearchgate.net.

Aquatic Ecosystem Dynamics and Interactions

The movement of this compound from agricultural fields into aquatic environments can influence the dynamics of these sensitive ecosystems.

Specific data detailing the direct effects of this compound on aquatic flora and primary producers are not extensively available in the reviewed literature. However, as a herbicide, it is designed to affect plant life. While some general toxicity information for aquatic organisms exists, detailed studies on this compound's chronic toxicity to freshwater aquatic organisms and its specific impacts on aquatic plants and algae are noted as being unavailable regulations.gov. General principles suggest that herbicides entering aquatic systems could potentially impact photosynthetic organisms, thereby altering the base of the aquatic food web mdpi.comopenaccessjournals.com.

This compound exhibits high water solubility and low lipophilic potential, suggesting it is unlikely to bioaccumulate significantly epa.gov. Laboratory data indicate that this compound binds strongly to soil and is considered relatively immobile, suggesting a minimal potential for groundwater contamination. However, field dissipation studies have shown that residues decline over time, contrasting with laboratory findings and indicating the need for further comparative studies regulations.govepa.gov. Environmental modeling has estimated potential concentrations in aquatic systems.

Table 1: Estimated Environmental Concentrations (EECs) of this compound in Aquatic Systems

| Water Body Type | Concentration Type | Estimated Concentration | Source |

|---|---|---|---|

| Surface Water | Annual Maximum (Acute) | 27.4 ppb | regulations.gov |

| Surface Water | Annual Average (Chronic) | 12.3 ppb | regulations.gov |

Note: These are estimated concentrations derived from modeling.

Analytical Methodologies and Advanced Research Approaches

Development and Validation of Analytical Methods for Difenzoquat and its Metabolites in Environmental Matrices

Accurate and reliable analytical methods are fundamental for monitoring this compound residues in environmental samples such as water, soil, and biological tissues. The development and validation of these methods ensure the quality and reproducibility of the data obtained. mdpi.comresearchgate.net Key parameters considered during method validation include linearity, precision, accuracy, selectivity, recovery, and the effect of the sample matrix. mdpi.comresearchgate.net

A primary challenge in analyzing quaternary ammonium (B1175870) herbicides like this compound is their high polarity and water solubility, which can make extraction from complex matrices and chromatographic separation difficult. researchgate.netresearchgate.net To address this, various sample preparation techniques, such as solid-phase extraction (SPE), have been evaluated to preconcentrate the analyte from water samples. researchgate.net

The validation process for an analytical method is rigorous, ensuring its suitability for its intended purpose. mdpi.com This involves establishing performance characteristics to guarantee that the method is objective, unambiguous, and reliable for regulatory and research applications. mdpi.com

Table 1: Key Parameters in the Validation of Analytical Methods

| Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. mdpi.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. mdpi.com |

| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. mdpi.com |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage. mdpi.com |

| Matrix Effect | The combined effect of all components of the sample other than the analyte on the measurement of the quantity. mdpi.com |

Chromatographic Techniques (e.g., LC-MS/MS, GC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the sensitive and selective determination of this compound. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing polar and non-volatile compounds like this compound. researchgate.netnih.gov LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of low concentrations of the herbicide in complex environmental matrices. researchgate.netresearchgate.net The separation is often achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. nih.gov Tandem mass spectrometry provides structural confirmation and quantification by monitoring specific precursor-to-product ion transitions. researchgate.netnih.gov Challenges in LC-MS/MS analysis of quaternary ammonium compounds include their complex chromatographic and mass spectrometric behaviors, which necessitate careful optimization of experimental parameters. researchgate.netnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common for highly polar compounds like this compound without derivatization, GC-MS/MS is a powerful technique for the analysis of a wide range of pesticides. nih.gov It offers excellent separation efficiency and is often used for multi-residue analysis. nih.gov For certain less polar metabolites of this compound, GC-MS/MS could be a viable analytical option.

A high-performance liquid chromatographic (HPLC) method with an integrated enrichment step has been described for determining low levels of this compound in water. nih.gov This method utilizes a reverse-phase HPLC system with ultraviolet detection. nih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Advantages | Considerations |

| LC-MS/MS | High sensitivity and selectivity for polar compounds. researchgate.netnih.gov | Complex chromatographic behavior requires careful method development. researchgate.netnih.gov |

| GC-MS/MS | Excellent separation efficiency for a broad range of pesticides. nih.gov | Generally requires derivatization for highly polar compounds. researchgate.net |

| HPLC-UV | Cost-effective and robust for routine analysis. nih.gov | Lower sensitivity and selectivity compared to mass spectrometry. |

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for elucidating the chemical structure and properties of this compound and its transformation products. unizar-csic.es

UV-Vis Spectroscopy: This technique can be used to study the optical properties of this compound under different conditions. mdpi.com

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, offering a characteristic spectral fingerprint. unizar-csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the detailed molecular structure of this compound and its metabolites.

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive quantitative technique can be used to analyze the elemental composition and chemical state of the atoms within a material. unizar-csic.es

These methods, often used in combination, provide a comprehensive characterization of the molecule's structure and electronic properties. unizar-csic.esresearchgate.net

Application of Isotopic Tracing and Radiocarbon Labeling in Fate Studies

Isotopic labeling is a valuable tool for investigating the environmental transport and degradation of pollutants. researchgate.net By replacing one or more atoms of the this compound molecule with a stable or radioactive isotope, researchers can track its movement and transformation in various environmental systems.

Carbon-14 (¹⁴C) is a commonly used radioisotope for these studies. nih.gov The use of ¹⁴C-labeled this compound allows for sensitive and accurate measurement of its distribution in soil, water, and organisms, as well as the identification of its degradation products. nih.gov This information is critical for understanding its persistence, bioaccumulation potential, and the metabolic pathways involved in its breakdown. nih.gov

Stable isotope labeling, for instance with Carbon-13 (¹³C), coupled with mass spectrometry, can also be employed to trace the metabolic fate of the compound. nih.gov This technique provides insights into how organisms process this compound and the biochemical pathways involved. nih.gov

Computational and Modeling Approaches for Environmental Behavior Prediction

Computational and modeling approaches are increasingly used to predict the environmental fate and behavior of chemicals, providing valuable information for risk assessment and management. researchgate.netresearchgate.net

Predictive Environmental Fate Modeling

Environmental fate models are quantitative descriptions of the processes that determine the behavior and concentration of a chemical in the environment. nih.gov These models integrate data on a chemical's physical-chemical properties with environmental parameters to predict its distribution, persistence, and potential for transport. researchgate.netresearchgate.net

For pesticides like this compound, models such as the Fugacity model can be used to estimate its partitioning between different environmental compartments like air, water, soil, and sediment. researchgate.net More complex models can simulate its movement through watersheds and predict concentrations in surface and groundwater. stone-env.comenviresearch.com These predictive tools are essential for regulatory agencies and researchers to assess potential exposure and ecological risks. nih.gov

Table 3: Commonly Used Environmental Fate Models

| Model Type | Application |

| Multimedia Models (e.g., Fugacity Models) | Predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment). researchgate.net |

| Surface Water Models (e.g., TOXSWA) | Estimate pesticide concentrations in surface water bodies resulting from agricultural runoff and spray drift. enviresearch.com |

| Groundwater Models (e.g., PEARL, PELMO) | Predict the leaching potential of pesticides through the soil profile and their potential to contaminate groundwater. enviresearch.com |

Structure-Activity Relationship (SAR) and Molecular Docking Studies (Theoretical)

Structure-Activity Relationship (SAR): SAR models are theoretical frameworks that relate the chemical structure of a molecule to its biological activity or environmental properties. mdpi.comsemanticscholar.org For this compound, SAR models could theoretically be developed to predict its toxicity to different organisms or its potential for biodegradation based on its molecular features. These models are built by analyzing datasets of compounds with known activities and identifying the structural characteristics that correlate with those activities. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking could be used theoretically to study its interaction with biological targets, such as enzymes in target weeds or non-target organisms. nih.gov By understanding these interactions at a molecular level, researchers can gain insights into its mechanism of action and potential for adverse effects. nih.govnih.gov These in silico approaches can help prioritize experimental studies and guide the design of safer and more effective herbicides. nih.gov

Research Gaps and Future Directions

Advanced Characterization of Non-Target-Site Resistance Mechanisms and Genetic Basis

The development of resistance to herbicides is a significant challenge in agriculture, and in the case of difenzoquat, non-target-site resistance (NTSR) is a key area of concern. mdpi.comwordpress.com Unlike target-site resistance, which involves mutations in the specific protein that the herbicide binds to, NTSR involves mechanisms that reduce the amount of active herbicide reaching its target. These can include reduced uptake, altered translocation, increased sequestration, or enhanced metabolic detoxification of the herbicide. wordpress.comnih.gov

In wild oat (Avena fatua), populations resistant to the herbicide triallate (B1683234) have also shown cross-resistance to this compound. oup.com The genetic basis for this resistance has been determined to be recessive, with mutations in two nuclear genes, designated TRR1 and TRR2, required to confer resistance. oup.com Studies on wheat have identified specific chromosomes that carry genes modifying the plant's response to this compound. cambridge.org For example, chromosomes 3B and 5D from the resistant 'Chinese Spring' variety may reduce herbicide damage. cambridge.org The Dfql locus has been identified as a key determinant of the resistance reaction. cambridge.org

Research into NTSR for bipyridinium herbicides like diquat (B7796111) (which is structurally related to this compound) in model organisms such as Spirodela polyrhiza (giant duckweed) has provided insights that may be relevant to this compound. mdpi.com In these cases, resistance is a complex, polygenic trait. mdpi.com Genome-wide association studies have identified candidate genes involved in metabolic processes and stress responses that are likely associated with resistance. mdpi.com

Understanding the genetic and molecular underpinnings of NTSR is crucial for developing sustainable weed management strategies. The complex and often polygenic nature of NTSR makes it more challenging to study than target-site resistance. mdpi.comwordpress.com

Refinement of Environmental Dissipation Models and Understanding Field Anomalies

The environmental fate of this compound is characterized by persistence and relative immobility in soil, with a low potential for groundwater contamination. wikipedia.orgepa.gov Laboratory studies indicate that this compound binds strongly to soil particles. regulations.gov However, a significant anomaly exists between laboratory findings and field observations. epa.gov

The primary route of dissipation for this compound in the environment is believed to be soil binding. regulations.gov It is stable to hydrolysis, photolysis in water and soil, and both aerobic and anaerobic soil metabolism, with no significant degradates identified. regulations.gov The strong adsorption to soil is indicated by high Kas (124 to 685) and Koc (23,071 - 36,231) values, classifying it as relatively immobile. regulations.gov

To address the inconsistencies and refine environmental dissipation models, further research is required. Specifically, a non-guideline bridging study to compare the recovery methods used in laboratory and field studies has been recommended to clarify the actual dissipation pathway in the environment. epa.govregulations.gov

Integration of Multi-Omics Data for Holistic Plant-Herbicide Interaction Understanding

A holistic understanding of the complex interactions between plants and herbicides like this compound can be significantly advanced through the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, allows for a comprehensive view of the molecular changes that occur within an organism in response to herbicide exposure. mdpi.commdpi.com

While specific multi-omics studies on this compound are not extensively detailed in the provided search results, research on related compounds like diquat and on general plant stress responses provides a framework for how this approach could be applied. For instance, a multi-omics analysis of diquat-induced kidney toxicity in a mouse model identified significant changes in genes, proteins, and metabolites related to the PPAR signaling pathway and fatty acid metabolism. nih.gov This demonstrates the power of integrating different omics layers to uncover underlying molecular mechanisms.

In the context of plant-herbicide interactions, multi-omics can help to:

Challenges in multi-omics data integration, such as the heterogeneity of data from different platforms, need to be addressed to fully realize the potential of this approach. mdpi.com However, the ability of multi-omics to provide a systems-level understanding of biological processes makes it an invaluable tool for future research into plant-difenzoquat interactions. mdpi.com

Strategies for Sustainable Management in the Context of Evolving Resistance and Environmental Considerations

The sustainable management of this compound requires an integrated approach that addresses both the evolution of herbicide resistance and potential environmental impacts. croplife.org.au The development of non-target-site resistance (NTSR) in weeds like wild oat (Avena fatua) to this compound and other herbicides poses a significant threat to its long-term efficacy. wordpress.comoup.com

Key strategies for sustainable management include:

By implementing these multifaceted strategies, the long-term viability of this compound as a tool for wild oat control can be extended while minimizing its impact on the environment.

Q & A

Q. What is the primary mode of action of difenzoquat as a herbicide, and how does it influence experimental design in efficacy studies?

this compound acts by rapidly disrupting cell membranes in target plants, particularly in meristematic tissues, leading to growth inhibition and necrosis. This mechanism necessitates precise application timing (e.g., 3–7 leaf or tiller stages of wild oats) to maximize efficacy while minimizing crop damage. Experimental designs should incorporate controlled field trials with application timing variations, paired with histological analyses to confirm membrane disruption effects. Adjuvant use (e.g., surfactants) may enhance penetration in tolerant cultivars under suboptimal conditions .

Q. How do physicochemical properties like high water solubility (765,000 ppm) and soil adsorption (Koc: 23,071–36,231) affect this compound’s environmental persistence and mobility?

Despite high solubility, this compound’s strong soil adsorption limits vertical mobility, reducing groundwater leaching risks. Laboratory studies indicate persistence (no degradation in hydrolysis, photolysis, or metabolic studies), but field data show faster dissipation in some regions due to site-specific factors like microbial activity or soil organic content. Researchers should prioritize soil column experiments to quantify adsorption-desorption dynamics under varying pH and organic matter conditions, complemented by field monitoring to validate lab predictions .

Q. What are the critical toxicological endpoints for this compound in mammalian studies, and how are these integrated into risk assessment frameworks?

Chronic toxicity studies in dogs identified a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg/day, with gastrointestinal (GI) irritation as the primary acute effect. Poor systemic absorption (1–7% via oral routes) and rapid fecal excretion of the parent compound minimize bioaccumulation risks. Methodologically, risk assessments rely on chronic Population Adjusted Dose (cPAD) calculations (0.083 mg/kg-bw/day) with 300x uncertainty factors, excluding the FQPA safety factor due to insufficient evidence of neurotoxicity or developmental susceptibility .

Advanced Research Questions

Q. How can researchers reconcile contradictions between laboratory and field data on this compound’s dissipation rates in soil?

Laboratory studies report persistence (no degradation under controlled conditions), while field data indicate faster dissipation in certain geographic settings. This discrepancy may arise from unaccounted field variables like microbial consortia, temperature fluctuations, or photodegradation in surface soils. Advanced methodologies include:

- Isotopic tracing : Using ¹⁴C-labeled this compound to track degradation pathways in field vs. lab microcosms.

- Metagenomic analysis : Identifying soil microbiota responsible for accelerated degradation.

- Model refinement : Updating PRZM/EXAMS models with site-specific dissipation rates from long-term field trials .

Q. What methodological challenges arise in quantifying this compound residues in complex matrices, and how can they be addressed?

this compound’s high polarity and low volatility complicate extraction and detection. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard, achieving limits of quantification (LOQ) of 0.01 mg/kg in water, soil, and biological matrices. Key considerations include:

Q. How do environmental variables like temperature and soil pH influence this compound’s selectivity in cereal crops?

Elevated temperatures (>15°C) enhance this compound’s penetration into susceptible wild oats, increasing efficacy. However, tolerant wheat cultivars (e.g., Sicco) exhibit DNA synthesis resilience under similar conditions. Researchers should design experiments comparing:

Q. What are the implications of this compound’s classification as a Group E (non-carcinogenic) chemical for long-term ecological risk assessments?

The EPA’s Group E classification, based on negative carcinogenicity studies in rats and mice, supports its continued agricultural use. However, chronic ecotoxicity assessments must address:

- Aquatic exposure : Surface water EECs (up to 27.4 µg/L) derived from PRZM/EXAMS models, despite lacking monitoring data.

- Soil microbiota impacts : Long-term field studies to evaluate shifts in microbial diversity and nutrient cycling .

Methodological Frameworks for Contradictory Data Analysis

- PICOT Approach : For toxicity studies, structure research questions around Population (e.g., non-target soil organisms), Intervention (this compound exposure), Comparison (untreated controls), Outcome (biomarker changes), and Time (multi-season monitoring) .

- Uncertainty Quantification : Apply Monte Carlo simulations to probabilistic exposure models, incorporating variability in soil adsorption coefficients and application rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.